2-Methoxyphenylmagnesium bromide

Descripción general

Descripción

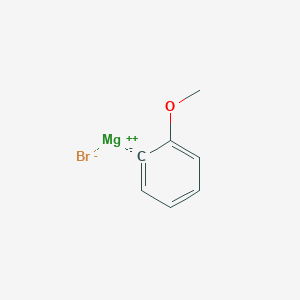

2-Methoxyphenylmagnesium bromide is an organomagnesium compound with the chemical formula C7H7BrMgO . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the pharmaceutical industry for the development of complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxyphenylmagnesium bromide is typically prepared via the reaction of 2-bromoanisole with magnesium turnings in the presence of a dry solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture from interfering with the reaction. The mixture is heated to reflux for about 30 minutes to ensure complete reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxyphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Halides: Organic halides such as alkyl or aryl halides.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Aromatics: Result from substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis of Alcohols

One of the primary applications of 2-methoxyphenylmagnesium bromide is in the synthesis of alcohols through nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. The reaction proceeds as follows:

- Mechanism : The Grignard reagent attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. Protonation of this intermediate yields secondary or tertiary alcohols.

- Example : The reaction of 2-MeOPhMgBr with acetophenone produces 2-methoxy-1-phenylethanol, showcasing the introduction of a methoxy-substituted phenyl group into the alcohol structure.

Reactions with Epoxides

2-MeOPhMgBr can also react with epoxides to yield phenolic compounds:

- Mechanism : The Grignard reagent opens the epoxide ring, leading to the formation of methoxy-substituted phenols after protonation.

- Significance : This method allows for selective modifications at specific positions on the phenolic ring, which is valuable in synthesizing complex aromatic compounds.

Synthesis of Alkenes via Negishi Coupling

Another notable application is in the synthesis of alkenes through Negishi coupling reactions:

- Mechanism : In this process, 2-MeOPhMgBr couples with organic halides (alkyl or vinyl halides) in the presence of transition metal catalysts like nickel or palladium. This method is particularly useful for constructing alkenes with diverse functionalities.

- Example : The coupling of 2-MeOPhMgBr with vinyl bromide can yield styrene derivatives that are important intermediates in various chemical syntheses.

Reactivity and Selectivity Studies

Research has shown that the electronic properties imparted by the methoxy group significantly influence the reactivity and selectivity of 2-MeOPhMgBr:

- Solvent Effects : Studies indicate that solvent choice (e.g., THF vs. ether) can affect the efficiency and outcomes of reactions involving this Grignard reagent. For instance, using anhydrous solvents enhances yield and minimizes side reactions.

Safety Considerations

Handling this compound requires strict safety protocols due to its flammability and reactivity:

- Hazards : The compound is highly flammable and reacts violently with water, producing hydrogen gas. It is also sensitive to air and moisture, necessitating storage under inert atmospheres .

Summary Table of Key Applications

| Application | Reaction Type | Products/Outcomes |

|---|---|---|

| Synthesis of Alcohols | Nucleophilic addition | Secondary/Tertiary alcohols |

| Reaction with Epoxides | Ring-opening | Methoxy-substituted phenols |

| Synthesis of Alkenes | Negishi Coupling | Styrene derivatives |

| Reactivity Studies | Solvent effects | Yield optimization |

Mecanismo De Acción

The mechanism of action of 2-Methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxyphenylmagnesium bromide

- 3-Methoxyphenylmagnesium bromide

- Phenylmagnesium bromide

- 2-Thienylmagnesium bromide

Uniqueness

2-Methoxyphenylmagnesium bromide is unique due to its methoxy group at the ortho position, which influences its reactivity and selectivity in organic synthesis. This positional effect can lead to different reaction pathways and products compared to its isomers and other Grignard reagents .

Actividad Biológica

2-Methoxyphenylmagnesium bromide, an organomagnesium compound, is a Grignard reagent used primarily in organic synthesis. Its biological activity has been explored in various research studies, revealing significant anti-inflammatory and antibacterial properties, as well as potential applications in drug development.

Chemical Structure : The compound has the formula and features a methoxy group () attached to a phenyl ring. This structural characteristic contributes to its reactivity and biological activity.

Molecular Weight : 211.34 g/mol

Anti-Inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In a study assessing various synthesized compounds, the anti-inflammatory activity of related compounds was measured, with results indicating that several derivatives showed significant inhibition of edema formation. For instance, the synthesized compounds demonstrated an inhibition range from 12.41% to 62.79%, with ibuprofen serving as a standard reference at 72.88% inhibition .

| Compound | Edema Volume (± S.E) | % Inhibition of Inflammation | Potency |

|---|---|---|---|

| 1 | 1.080 ± 0.030 | 49.76 | 0.68 |

| 2 | 1.133 ± 0.049 | 47.30 | 0.64 |

| 7 | 0.800 ± 0.036 | 62.79 | 0.86 |

| Ibuprofen | 0.583 ± 0.060 | 72.88 | 1 |

| Control | 2.150 ± 0.056 | - | - |

The study highlights that the position and nature of substituents on the phenyl ring are critical for enhancing anti-inflammatory activity, with compound 7 showing particularly strong results due to its polar hydroxyl group and electronegative chloro substituent .

Antibacterial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its antibacterial potential against various bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity against Gram-negative bacteria compared to Gram-positive strains.

- Compounds 7 and 8 were particularly effective against Proteus mirabilis, Pseudomonas putida, Pseudomonas aeruginosa, and Shigella flexineri.

- The presence of polar functional groups significantly influenced the antibacterial efficacy of these compounds, with electronegative substituents enhancing their activity .

Synthesis and Application in Drug Development

The synthesis of aryl Grignard reagents, including this compound, has been optimized for better yields in drug development applications. A study demonstrated that using manganese-catalyzed aerobic heterocoupling reactions could improve the efficiency of synthesizing complex organic molecules . This method allows for the formation of diverse products that can be screened for biological activity.

Electrophilic Aromatic Substitution

Further studies have explored the reactivity of methoxy-substituted phenyl groups in electrophilic aromatic substitution reactions, indicating that such compounds can serve as intermediates in synthesizing biologically active molecules . The electron-donating nature of the methoxy group enhances the reactivity of the aromatic ring towards electrophiles.

Propiedades

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPRDUXJWIUVPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401521 | |

| Record name | 2-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-63-3 | |

| Record name | 2-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions has 2-Methoxyphenylmagnesium bromide been successfully used in, and what role does it play?

A1: this compound, a Grignard reagent, has demonstrated efficacy in cross-coupling reactions with fluoroarenes [] and in the synthesis of specific chemical structures. For example, it reacts with 2-methoxy-1-naphthaldehyde, followed by reduction, to yield the dimethyl ether derivative of 1-(2-hydroxybenzyl)-2-napthol []. It can also react with 4,4-dimethyl-2-oxazoline to produce o-anisaldehyde []. In these reactions, it acts as a nucleophile, attacking electron-deficient carbon centers.

Q2: Are there any stereochemical aspects to consider when using this compound in synthesis?

A2: While not directly discussed in the context of this compound, stereochemistry plays a crucial role in reactions involving similar compounds. Research highlights the significance of chirality in synthesizing enantiomerically pure monophosphines []. For example, reacting diastereomerically pure (2R, 4S, 5R)-2-chloro-5-phenyl-3,4-dimethyl-1,3,2-oxazaphospholidine with 2-adamantyl magnesium bromide leads to the formation of two diastereomers of 3,4-dimethyl-2-2-adamantyl-5-phenyl-1,3,2-oxazaphospholidin-2-oxide []. This emphasizes the importance of controlling stereochemistry when employing Grignard reagents like this compound in reactions where specific stereoisomers are desired.

Q3: Are there any challenges associated with using this compound in synthesis?

A3: One potential challenge associated with using this compound is the possibility of side reactions. For instance, during the synthesis of o-anisaldehyde using this compound and 4,4-dimethyl-2-oxazoline, a small percentage of o-bromoanisole is produced as a byproduct []. This highlights the importance of optimizing reaction conditions and exploring purification methods to obtain the desired product in high yield and purity.

Q4: What research opportunities exist for exploring further applications of this compound?

A4: Further research could focus on expanding the scope of cross-coupling reactions involving this compound with a broader range of substrates beyond fluoroarenes [], such as those containing other halogens or electrophilic functional groups. Investigating the use of different catalysts and ligands could potentially lead to improved reaction conditions and expand the synthetic utility of this Grignard reagent. Additionally, exploring its reactivity in diverse synthetic transformations, such as additions to carbonyl compounds or ring-opening reactions, could uncover novel applications and contribute to the development of new synthetic methodologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.